

Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1,3-benzodioxole

Cat. No.: B1209508

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological information for **5-Bromo-1,3-benzodioxole** and its derivatives. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this class of compounds. The data presented herein is a compilation of findings from various in vitro and in vivo studies.

Executive Summary

5-Bromo-1,3-benzodioxole derivatives are a class of chemical compounds with applications in the synthesis of pharmaceuticals and other biologically active molecules. Understanding their toxicological profile is crucial for safe handling and development. This guide summarizes key toxicological endpoints, including acute, subchronic, and developmental toxicity, as well as genotoxicity and cytotoxicity. While specific data for **5-Bromo-1,3-benzodioxole** is limited, information from structurally related benzodioxole derivatives provides valuable insights into the potential hazards.

Chemical Identity

- Chemical Name: **5-Bromo-1,3-benzodioxole**
- CAS Number: 2635-13-4

- Molecular Formula: C₇H₅BrO₂
- Molecular Weight: 201.02 g/mol
- Synonyms: 3,4-Methylenedioxybromobenzene, Piperonyl bromide (related compound)

Toxicological Data

The toxicological data for **5-Bromo-1,3-benzodioxole** derivatives are summarized below. Due to the limited availability of data on the parent compound, information from related benzodioxole derivatives is included to provide a broader understanding of the potential toxicological profile.

Acute Toxicity

No direct acute toxicity data (e.g., LD50) for **5-Bromo-1,3-benzodioxole** was identified in the public domain. However, data for a structurally related compound, 5-Bromo-5-Nitro-1,3-Dioxane, is available and presented here as a surrogate. It is important to note that the nitro group in this surrogate may significantly influence its toxicity compared to **5-Bromo-1,3-benzodioxole**.

Table 1: Acute Toxicity of a Related Benzodioxole Derivative

Compound	Test Species	Route	LD50	Reference
5-Bromo-5-Nitro-1,3-Dioxane	Rat	Oral	455 mg/kg	[1]
5-Bromo-5-Nitro-1,3-Dioxane	Mouse	Oral	590 mg/kg	[1]

Subchronic Toxicity

A 90-day dermal toxicity study was conducted on α -Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA), a representative benzodioxole derivative.

Table 2: Subchronic Dermal Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

Parameter	Result	Reference
NOEL (No-Observed-Effect Level) - Systemic Toxicity	>300 mg/kg/day	[2]
NOEL - Dermal Irritation	<50 mg/kg/day	[2]

Developmental and Reproductive Toxicity

Developmental and reproductive toxicity data is available for MMDHCA. For other benzodioxole derivatives where specific data is lacking, the Threshold of Toxicological Concern (TTC) approach has been utilized for safety assessment.

Table 3: Developmental and Reproductive Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

Endpoint	NOAEL (No-Observed-Adverse-Effect Level)	Reference
Maternal Toxicity	125 mg/kg/day	[3]
Developmental Toxicity	>250 mg/kg/day	[3]

Genotoxicity

Several **5-Bromo-1,3-benzodioxole** derivatives have been evaluated for their genotoxic potential using *in vitro* assays.

Table 4: Genotoxicity of Benzodioxole Derivatives

Compound/Derivative	Assay	Result	Reference
1,3-Benzodioxole-5-propanol, α -methyl-, 5-acetate	Ames Test (OECD TG 471)	Non-mutagenic	[4]
1,3-Benzodioxole-5-propanol, α -methyl-, 5-acetate	BlueScreen Assay	Negative for genotoxicity	[4]
1,3-benzodioxole, 5-(diethoxymethyl)-	BlueScreen Assay	Negative for genotoxicity	[5]
α -methyl-1,3-benzodioxole-5-propionaldehyde	Ames Test	Not genotoxic	[6]

Cytotoxicity

The in vitro cytotoxic activity of various benzodioxole derivatives has been assessed against a range of human cancer cell lines and, in some instances, normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 5: In Vitro Cytotoxicity (IC50) of Benzodioxole Derivatives

Derivative Class	Cell Line	IC50 (μM)	Reference
Benzodioxol carboxamide (Compound 1lc)	Hek293t (normal human kidney)	> 150	[7]
Benzodioxole-based dithiocarbamate	A549 (human lung adenocarcinoma)	Not specified, showed activity	[8]
Benzodioxole-based dithiocarbamate	C6 (rat glioma)	Not specified, showed activity	[8]
Amide benzodioxole (Compound 2a)	Hep3B (human liver cancer)	Low mM range	[9]
Amide benzodioxole (Compound 2b)	Hep3B (human liver cancer)	Low mM range	[9]
Benzodiazepine benzodioxole (Compound 7a)	HeLa (human cervical cancer)	> 5 mM	[10]
Benzodiazepine benzodioxole (Compound 7b)	Caco-2 (human colorectal adenocarcinoma)	> 5 mM	[10]

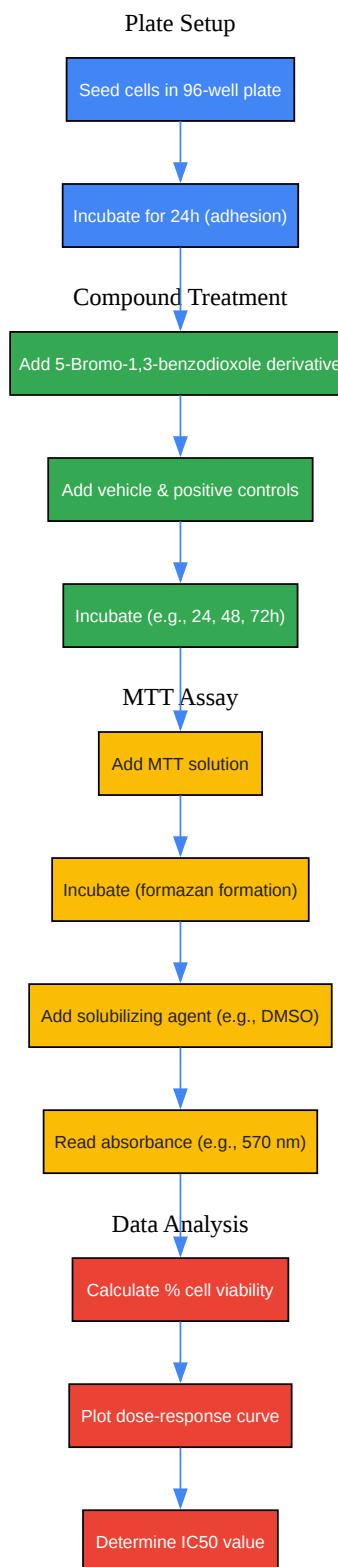
Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results. Below are representative protocols for cytotoxicity and genotoxicity assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

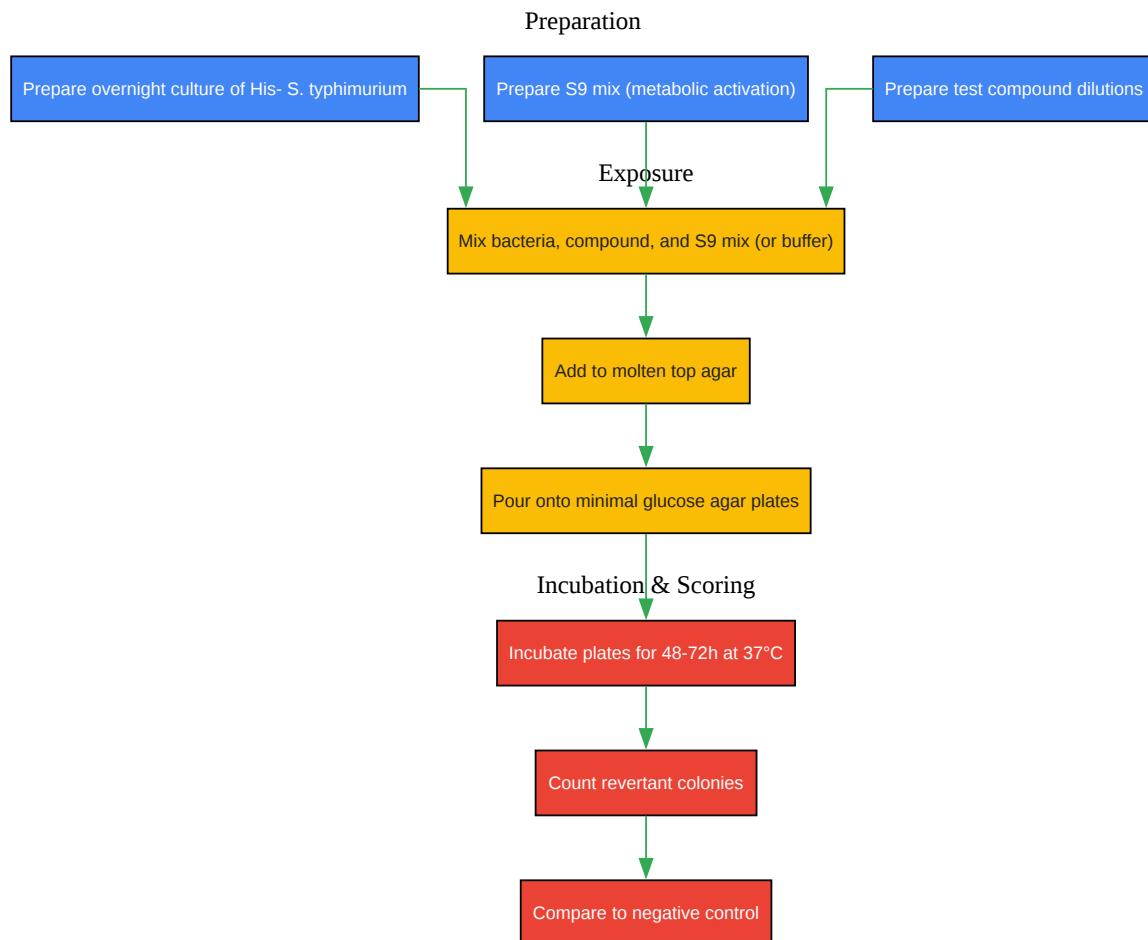
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Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes strains of *Salmonella typhimurium* that are auxotrophic for histidine.

Workflow for Ames Test

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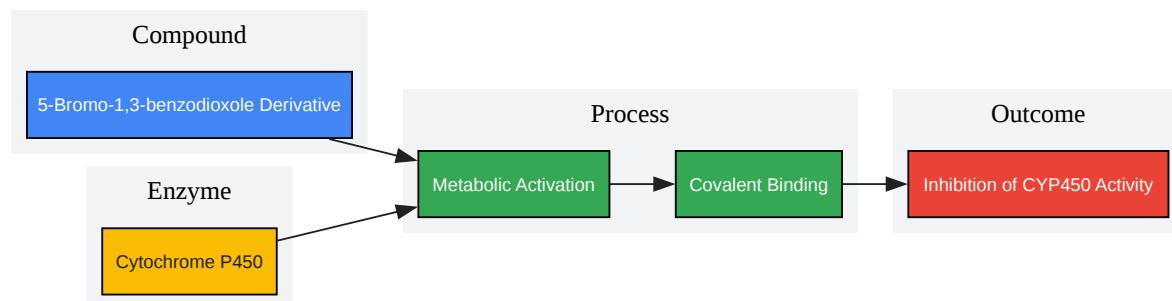
Caption: General workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathways

The biological activity of **5-Bromo-1,3-benzodioxole** derivatives can be attributed to their interaction with various cellular signaling pathways. Two key pathways identified are the inhibition of cytochrome P450 enzymes and the modulation of the Heat Shock Protein 90 (Hsp90) signaling pathway, which can lead to the induction of apoptosis.

Inhibition of Cytochrome P450 Enzymes

Many benzodioxole derivatives are known to inhibit cytochrome P450 (CYP) enzymes. This inhibition can alter the metabolism of other xenobiotics, leading to potential drug-drug interactions. The mechanism often involves the formation of a reactive metabolite that binds to the heme iron of the CYP enzyme, rendering it inactive.

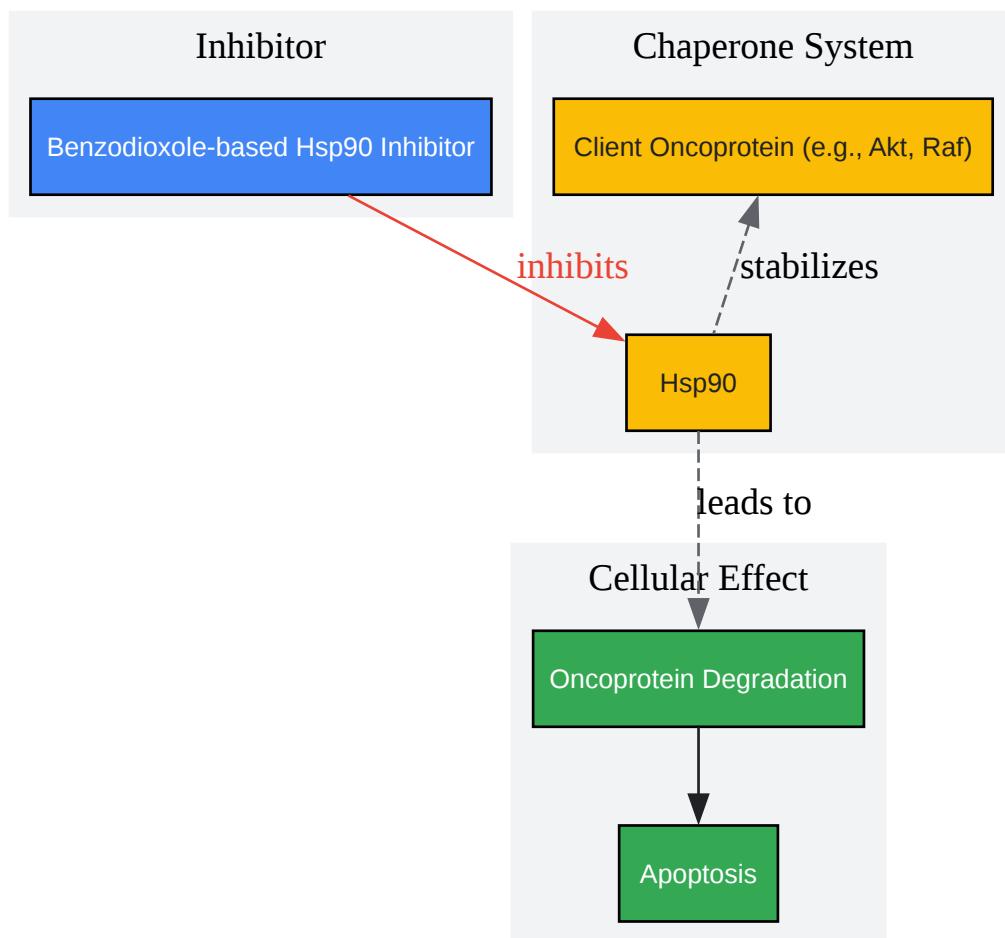


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Caption: Mechanism of Cytochrome P450 inhibition by benzodioxole derivatives.

Hsp90 Inhibition and Induction of Apoptosis

Some benzodioxole derivatives have been investigated for their anticancer properties, which can be mediated through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering apoptosis (programmed cell death).



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Caption: Hsp90 inhibition by benzodioxole derivatives leading to apoptosis.

Conclusion

The available toxicological data on **5-Bromo-1,3-benzodioxole** and its derivatives suggest a varied profile. While some derivatives exhibit low toxicity and are not genotoxic, others, particularly those with additional functional groups, may present hazards such as skin irritation or acute toxicity. The potential for cytochrome P450 inhibition is a key characteristic of the benzodioxole moiety and should be considered in any drug development program. The anticancer activity of some derivatives highlights the potential for therapeutic applications, but also underscores the need for thorough safety assessments. This guide provides a foundational understanding of the toxicology of this class of compounds, but further research is warranted to fully characterize the safety of specific **5-Bromo-1,3-benzodioxole** derivatives.

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